molecular formula C11H18Cl2N2O B4181763 2,2-dichloro-1-methyl-N-(1-methyl-4-piperidinyl)cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-(1-methyl-4-piperidinyl)cyclopropanecarboxamide

Cat. No. B4181763
M. Wt: 265.18 g/mol
InChI Key: SRRVBVOXXYADTJ-UHFFFAOYSA-N
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Description

2,2-dichloro-1-methyl-N-(1-methyl-4-piperidinyl)cyclopropanecarboxamide, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

2,2-dichloro-1-methyl-N-(1-methyl-4-piperidinyl)cyclopropanecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor found in the central nervous system. By binding to the receptor's ion channel pore, 2,2-dichloro-1-methyl-N-(1-methyl-4-piperidinyl)cyclopropanecarboxamide blocks the influx of calcium ions into the neuron, thereby inhibiting the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by 2,2-dichloro-1-methyl-N-(1-methyl-4-piperidinyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a cellular mechanism underlying learning and memory; the reduction of excitotoxicity, a process that can lead to neuronal damage and death; and the modulation of neuronal plasticity, a property of the nervous system that allows for adaptation to changing environments.

Advantages and Limitations for Lab Experiments

The use of 2,2-dichloro-1-methyl-N-(1-methyl-4-piperidinyl)cyclopropanecarboxamide in lab experiments offers several advantages, including its high potency and selectivity for the NMDA receptor, its ability to induce reversible and dose-dependent effects, and its suitability for both in vitro and in vivo studies. However, its use also has limitations, including the potential for off-target effects, the need for careful dosing and administration, and the difficulty in interpreting results due to the complex and multifaceted nature of NMDA receptor signaling.

Future Directions

There are several future directions for the use of 2,2-dichloro-1-methyl-N-(1-methyl-4-piperidinyl)cyclopropanecarboxamide in scientific research, including the investigation of its effects on different subtypes of NMDA receptors, the exploration of its potential therapeutic applications in neurological and psychiatric disorders, and the development of novel NMDA receptor modulators with improved pharmacological properties and reduced side effects. Additionally, the use of 2,2-dichloro-1-methyl-N-(1-methyl-4-piperidinyl)cyclopropanecarboxamide in combination with other compounds or techniques, such as optogenetics or chemogenetics, may provide new insights into the complex mechanisms underlying NMDA receptor signaling and its role in brain function and dysfunction.

Scientific Research Applications

2,2-dichloro-1-methyl-N-(1-methyl-4-piperidinyl)cyclopropanecarboxamide has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes, including learning and memory, pain perception, epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2,2-dichloro-1-methyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Cl2N2O/c1-10(7-11(10,12)13)9(16)14-8-3-5-15(2)6-4-8/h8H,3-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRVBVOXXYADTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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